molecular formula C11H16N2O3S B14831950 N-(2-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide

N-(2-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14831950
M. Wt: 256.32 g/mol
InChI Key: GKOFFXOJCTXUQA-UHFFFAOYSA-N
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Description

N-(2-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[2-(aminomethyl)-4-cyclopropyloxyphenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-17(14,15)13-11-5-4-10(6-8(11)7-12)16-9-2-3-9/h4-6,9,13H,2-3,7,12H2,1H3

InChI Key

GKOFFXOJCTXUQA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 2-(aminomethyl)-4-cyclopropoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-(Aminomethyl)-4-cyclopropoxyphenylamine+Methanesulfonyl chlorideThis compound+HCl\text{2-(Aminomethyl)-4-cyclopropoxyphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(Aminomethyl)-4-cyclopropoxyphenylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness: N-(2-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for research and development.

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